4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
The compound 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide belongs to the family of benzamide derivatives It has a unique structure characterized by an oxadiazole ring and a methoxy substituent on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: : The synthesis begins with the formation of the oxadiazole ring through the cyclization of hydrazides and acylhydrazines with carbonyl compounds under acidic or basic conditions.
Introduction of the Benzyl Group: : The benzyl group is introduced via a substitution reaction using a suitable benzyl halide, often facilitated by a base like potassium carbonate.
Methoxylation: : The methoxy group is then added through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
Final Coupling: : The final step involves coupling the oxadiazole derivative with benzamide under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production process is scaled up and optimized for higher yields and purity. This often involves:
Batch or Continuous Processing: : Using large reactors for batch processes or continuous flow systems for consistent output.
Purification Steps: : Utilizing crystallization, distillation, and chromatography techniques to achieve high-purity products.
Quality Control: : Ensuring stringent quality control measures for reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : The methylthio group can undergo oxidation to form sulfoxide or sulfone derivatives, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The benzamide and oxadiazole rings can be subjected to reduction reactions, often involving catalytic hydrogenation with palladium or platinum catalysts.
Substitution: : The methoxy and methylthio groups can participate in nucleophilic or electrophilic substitution reactions, influenced by factors like the presence of activating or deactivating groups.
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: : Hydrogen gas with palladium or platinum catalysts.
Substitution: : Alkyl halides, nitrating agents, sulfonating agents.
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Reduced benzamide and oxadiazole derivatives.
Substitution Products: : Derivatives with varied substituents on the benzyl and methoxy positions.
Scientific Research Applications
Chemistry:
Synthesis Intermediates: : Used as intermediates in the synthesis of more complex organic molecules.
Ligand Design: : Acts as a precursor for the design of ligands in coordination chemistry.
Enzyme Inhibition: : Potential inhibitor of specific enzymes, contributing to studies on enzyme kinetics and drug design.
Bioassays: : Utilized in bioassays to explore biological activity and therapeutic potential.
Pharmacological Research: : Investigated for potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Drug Development: : Serves as a lead compound for developing new pharmacologically active agents.
Material Science:
Chemical Production: : Used as a building block in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its interaction with molecular targets:
Enzyme Binding: : It may inhibit enzyme activity by binding to the active site or allosteric sites, altering enzyme conformation.
Pathways Involvement: : In biological systems, it can modulate biochemical pathways by affecting key enzymes, receptors, or signaling molecules.
Comparison with Similar Compounds
Similar Compounds:
4-methoxybenzamide: : Shares the benzamide core but lacks the oxadiazole ring and methylthio substituent.
1,3,4-oxadiazole derivatives: : Similar ring structure but differ in the substituents attached to the ring.
Uniqueness: 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific combination of a methoxy-substituted benzamide moiety with an oxadiazole ring and a methylthio benzyl group. This specific structure imparts distinctive chemical reactivity and potential biological activity not observed in its simpler analogs.
Properties
IUPAC Name |
4-methoxy-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-14-7-5-13(6-8-14)17(22)19-18-21-20-16(24-18)11-12-3-9-15(25-2)10-4-12/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTIXRGYWRYLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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